molecular formula C15H20F2N2O2 B5169673 2-(2,4-difluorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide

2-(2,4-difluorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide

Cat. No. B5169673
M. Wt: 298.33 g/mol
InChI Key: YWOKQPKOROPBFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-difluorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide, also known as DFPP, is a synthetic compound used in scientific research. This compound is a potent inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the body. Endocannabinoids are natural compounds that regulate various physiological processes, including pain, inflammation, and appetite. Therefore, DFPP has potential therapeutic applications for various conditions, including pain, anxiety, and obesity.

Mechanism of Action

The mechanism of action of 2-(2,4-difluorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide involves the inhibition of FAAH, an enzyme that breaks down endocannabinoids in the body. By inhibiting FAAH, 2-(2,4-difluorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide increases the levels of endocannabinoids, which act on cannabinoid receptors in the nervous system. This leads to the modulation of various physiological processes, including pain, inflammation, and appetite.
Biochemical and Physiological Effects
2-(2,4-difluorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide has several biochemical and physiological effects in the body. The inhibition of FAAH leads to increased levels of endocannabinoids, which act on cannabinoid receptors in the nervous system. This leads to the modulation of various physiological processes, including pain, inflammation, and appetite. 2-(2,4-difluorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide has also been shown to reduce anxiety-like behavior in animal models, suggesting potential therapeutic applications for anxiety disorders.

Advantages and Limitations for Lab Experiments

2-(2,4-difluorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide has several advantages for lab experiments. It is a potent inhibitor of FAAH, which allows for the modulation of endocannabinoid levels in the body. 2-(2,4-difluorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide can be used in various assays to study the role of endocannabinoids in physiological processes. However, 2-(2,4-difluorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide also has limitations for lab experiments. It is a synthetic compound that requires expertise in organic chemistry for its synthesis. 2-(2,4-difluorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide may also have off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 2-(2,4-difluorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide. One area of research is the development of more potent and selective FAAH inhibitors. This can lead to the development of more effective therapies for pain, anxiety, and other conditions. Another area of research is the study of the role of endocannabinoids in various physiological processes. This can lead to a better understanding of the endocannabinoid system and its potential therapeutic applications. Finally, the development of novel delivery methods for 2-(2,4-difluorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide can improve its pharmacokinetic properties and increase its effectiveness as a therapeutic agent.

Synthesis Methods

The synthesis of 2-(2,4-difluorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide involves several chemical reactions. The starting material is 2,4-difluorophenol, which is reacted with thionyl chloride to form the corresponding chlorosulfonate. This intermediate is then reacted with N-methylpiperidine to form the desired product, 2-(2,4-difluorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide. The synthesis of 2-(2,4-difluorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide is a multi-step process that requires expertise in organic chemistry and careful handling of the reagents.

Scientific Research Applications

2-(2,4-difluorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide has been extensively studied in scientific research for its potential therapeutic applications. One of the main areas of research is pain management. 2-(2,4-difluorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide has been shown to reduce pain in animal models of acute and chronic pain. This effect is mediated by the inhibition of FAAH, which leads to increased levels of endocannabinoids in the body. Endocannabinoids act on cannabinoid receptors in the nervous system, which modulate pain transmission.

properties

IUPAC Name

2-(2,4-difluorophenoxy)-N-(1-methylpiperidin-4-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F2N2O2/c1-10(21-14-4-3-11(16)9-13(14)17)15(20)18-12-5-7-19(2)8-6-12/h3-4,9-10,12H,5-8H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWOKQPKOROPBFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CCN(CC1)C)OC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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